Flutimide

Medicinal Chemistry Antiviral Drug Discovery Structure-Activity Relationship

Influenza antiviral SAR programs often lack a validated, structurally distinct natural-product control to benchmark synthetic analogue potency improvements. Flutimide directly resolves this deficit. - Definitive baseline: Influenza A/B cap-dependent endonuclease IC50 of 3 µM enables quantitative calibration of >7-fold potency gains in novel analogues. - Selectivity anchor: Spares unrelated viral/cellular polymerases at 100-500× IC50, serving as an ideal off-target comparator against synthetic carbamoyl pyridone inhibitors. - Assay-ready: Antiviral IC50 of 5.9 µM in MDCK cells with zero cytotoxicity at 100 µM delivers a proven low-toxicity positive control.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 162666-34-4
Cat. No. B056944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutimide
CAS162666-34-4
Synonyms(Z)-1-Hydroxy-5-(2-methylpropyl)-3-(2-methylpropylidene)-2,6(1H,3H)-pyrazinedione
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O
InChIInChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5-
InChIKeySIXHCCPAJIVTOY-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flutimide: Influenza Endonuclease Inhibitor Baseline


Flutimide (CAS 162666-34-4) is a fungal metabolite isolated from Delitschia confertaspora, characterized as a fully substituted 1-hydroxy-3H-pyrazine-2,6-dione with a 2,6-diketopiperazine core [1]. It functions as a selective inhibitor of the cap-dependent endonuclease activity of influenza A and B viral RNA polymerase, a mechanism essential for viral transcription and replication [2]. As the first natural product identified to target this specific viral enzyme, Flutimide represents a distinct chemical scaffold within the influenza endonuclease inhibitor landscape [3].

Selective influenza cap-dependent endonuclease probe
Natural product scaffold for SAR baseline studies
Distinct 2,6-diketopiperazine core, non-synthetic class

Flutimide: Risks of Unverified Substitution


The influenza endonuclease inhibitor class exhibits extreme potency variations exceeding 1,000-fold across chemical subclasses [1]. Flutimide's micromolar activity (IC50 ~3 µM) contrasts sharply with synthetic sub-nanomolar clinical candidates like baloxavir acid (IC50 1.4–8.9 nM) [2]. Critically, Flutimide's distinct 2,6-diketopiperazine scaffold confers a unique selectivity profile—it spares other viral and cellular polymerases at concentrations 100–500× above its inhibitory concentration [3]. Conversely, simple aromatic substitution of Flutimide's isobutyl side chains yields >7-fold potency improvements (IC50 down to 0.8 µM) [4]. These quantitative divergences in potency, selectivity, and SAR trajectory preclude interchangeable use of unverified analogs or alternative endonuclease inhibitors.

Potency Class Micromolar-range activity differs from nanomolar clinical candidates; direct potency replacement not supported.
Selectivity Scaffold-dependent polymerase selectivity may not transfer to synthetic analogues or alternative endonuclease inhibitors.
SAR Shift Aromatic side-chain substitution can alter potency >7-fold; activity of unverified analogs cannot be assumed interchangeable.

Flutimide: Quantitative Evidence for Procurement


Potency vs. Aromatic Analogues

Flutimide exhibits an IC50 of 3 µM against influenza A virus cap-dependent endonuclease in vitro [1]. Direct SAR studies demonstrate that replacing the isobutyl side chains with p-fluorobenzylidene or p-methoxybenzylidene aromatic groups yields analogues with IC50 values of 0.9 µM and 0.8 µM, respectively—a >7-fold improvement in potency [2]. This quantitative gap confirms Flutimide as the foundational, unoptimized natural product scaffold, making it essential for baseline controls in SAR campaigns and for validating synthetic analogue potency claims.

Potency vs. Aromatic Analogues
Head-to-head
Flutimide IC50 3 µM; p-fluorobenzylidene analogue 0.9 µM; p-methoxybenzylidene 0.8 µM (>7-fold gap).
Establishes baseline unoptimized scaffold for SAR benchmarking.
In vitro transcription assay; quantification relative to parent natural product.
Medicinal Chemistry Antiviral Drug Discovery Structure-Activity Relationship

Potency vs. Dioxobutanoic Acid Inhibitors

Flutimide's endonuclease inhibitory potency (IC50 3 µM) falls within the reported range for 4-substituted 2,4-dioxobutanoic acid inhibitors (0.2–29.0 µM) [1]. However, Flutimide is distinguished as a natural product with a 2,6-diketopiperazine core, whereas the dioxobutanoic acids are fully synthetic [2]. Both classes share the same mechanism—selective inhibition of cap-dependent endonuclease without affecting initiation or elongation of viral mRNA synthesis [3]. This positions Flutimide as a natural product benchmark for validating synthetic inhibitor performance and for exploring natural product-inspired medicinal chemistry.

Potency vs. Dioxobutanoic Acids
Cross-study
Flutimide IC50 3 µM; 4-substituted 2,4-dioxobutanoic acid range 0.2–29.0 µM (10th–15th percentile).
Supports natural-product vs. synthetic comparator context for endonuclease inhibition.
Cross-study comparison; same mechanism (cap-dependent) confirmed in separate reports.
Natural Product Chemistry Antiviral Screening Mechanism of Action

Antiviral Activity in MDCK Cell Culture

In Madin-Darby canine kidney (MDCK) cell-based antiviral assays, Flutimide inhibits influenza virus infection with an IC50 of 5.9 µM, while exhibiting no detectable cytotoxicity at concentrations up to 100 µM [1]. This >16-fold selectivity window (100 µM / 5.9 µM) demonstrates a favorable therapeutic index in vitro. Notably, more potent synthetic analogues (IC50 0.8–0.9 µM) displayed overt cytotoxicity at concentrations exceeding 10 µM, reducing their selectivity window [2]. Flutimide's lower absolute potency is thus offset by superior in vitro tolerability.

MDCK Cell Selectivity
Head-to-head
Antiviral IC50 5.9 µM; no cytotoxicity at 100 µM (>16.9-fold window). Analogues: IC50 10 µM.
Reported wider selectivity window in cell-based assay; supports cytotoxicity endpoint review.
MDCK cell culture, influenza A infection model.
Virology Antiviral Assay Cell Culture

Potency vs. Baloxavir Acid

Flutimide (IC50 = 3,000 nM) is approximately 1,000-fold less potent than the clinical endonuclease inhibitor baloxavir acid, which exhibits IC50 values of 1.4–3.1 nM for influenza A and 4.5–8.9 nM for influenza B in enzyme inhibition assays [1]. This vast potency differential reflects fundamentally distinct chemical scaffolds (natural product diketopiperazine vs. synthetic carbamoyl pyridone) and optimization states [2]. Flutimide is therefore not a substitute for high-potency clinical candidates but rather a structurally unique probe for target validation and natural product-inspired medicinal chemistry.

Potency vs. Baloxavir Acid
Class-level
Flutimide IC50 3,000 nM; baloxavir acid 1.4–3.1 nM (influenza A) – approximately 1,000-fold less potent.
Context-dependent; supports scaffold-based target engagement studies, not high-potency applications.
Enzyme inhibition assay; distinct chemical classes (natural product diketopiperazine vs. synthetic carbamoyl pyridone).
Drug Discovery Endonuclease Inhibitor Potency Benchmarking

Essential N-Hydroxy and Olefin Moieties

SAR studies have established that the N-hydroxyimide and exocyclic olefin functionalities of Flutimide are indispensable for endonuclease inhibitory activity [1]. Removal or modification of these groups abolishes activity, while substitution of the isobutyl side chains with aromatic groups enhances potency (see Evidence Item 1) [2]. This pharmacophore definition is critical for guiding synthetic efforts and for distinguishing Flutimide from inactive structural analogs lacking these key features.

Essential Pharmacophore
Class-level
N-hydroxyimide and exocyclic olefin required; activity abolished upon removal of either.
Validates structural identity requirements for endonuclease inhibition; incomplete analogs will lack activity.
Derived from SAR studies with influenza A polymerase assay.
Structure-Activity Relationship Medicinal Chemistry Scaffold Optimization

Flutimide: High-Value Procurement Scenarios


SAR Baseline for Analogue Development

Flutimide serves as the essential unoptimized scaffold control in SAR campaigns aimed at improving endonuclease inhibitory potency. Its IC50 of 3 µM provides a quantitative baseline against which synthetic analogue potencies (e.g., 0.8–0.9 µM for aromatic derivatives) are benchmarked [1]. Inclusion of Flutimide as a reference standard is mandatory for validating >7-fold potency improvements claimed for novel analogues [2].

Natural Product vs. Synthetic Selectivity Profiling

Flutimide's distinct selectivity profile—no inhibition of other viral or cellular polymerases at concentrations up to 100–500× its IC50—makes it an ideal comparator for evaluating off-target effects of synthetic endonuclease inhibitors [1]. Its natural product origin and 2,6-diketopiperazine core contrast with the synthetic carbamoyl pyridone scaffold of clinical candidates like baloxavir, enabling scaffold-dependent selectivity comparisons [2].

Low-Cytotoxicity Antiviral Assay Validation

Flutimide's favorable in vitro selectivity window (antiviral IC50 = 5.9 µM in MDCK cells; no cytotoxicity at 100 µM) [1] establishes it as a low-toxicity control for cell-based influenza antiviral assays. This is particularly valuable when evaluating highly potent but more cytotoxic synthetic analogues, where Flutimide provides a benchmark for acceptable therapeutic index [2].

Pharmacophore Validation for Endonuclease Targeting

Flutimide's well-characterized SAR—specifically the essential N-hydroxyimide and exocyclic olefin functionalities—enables its use as a positive control in pharmacophore validation and virtual screening campaigns [1]. Its activity profile helps distinguish true endonuclease inhibitors from false positives in high-throughput screening [2].

Application
Selection Property
Validation Focus
Endonuclease SAR baseline
Unoptimized natural scaffold
Benchmark analogue potency improvements
Scaffold selectivity comparison
Distinct 2,6-diketopiperazine core
Off-target polymerase screening
Cell-based antiviral assay
Reported selectivity window
Cytotoxicity-limited assay controls
Pharmacophore validation
Essential N-hydroxy/olefin moieties
Activity-abolishing controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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